Cas no 473-13-2 (a-Selinine, >85%)

a-Selinine, >85% structure
Nome del prodotto:a-Selinine, >85%
a-Selinine, >85% Proprietà chimiche e fisiche
Nomi e identificatori
-
- Naphthalene,1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-, (2R,4aR,8aR)-
- 5,8a-dimethyl-3-prop-1-en-2-yl-2,3,4,4a,7,8-hexahydro-1H-naphthalene
- ALPHA-SELINENE
- 2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- alpha selinene
- α-Selinene
- UNII-99ZHA8F274
- DTXSID50963792
- alpha-SELINENE, (-)-
- (-)-.ALPHA.-SELINENE
- a-Selinine, >85%
- (2R-(2.ALPHA.,4A.ALPHA.,8A.BETA.))-1,2,3,4,4A,5,6,8A-OCTAHYDRO-4A,8-DIMETHYL-2-(1-METHYLETHENYL)NAPHTHALENE
- alpha-celinene
- Q7448480
- Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-, (2R-(2alpha,4aalpha,8abeta))-
- (2R-(2alpha,4aalpha,8abeta))-1,2,3,4,4a,5,6,8a-Octahydro-4a,8-dimethyl-2-(1-methylethenyl)naphthalene
- Selina-4,11-diene
- .ALPHA.-SELINENE, (-)-
- XS174882
- NAPHTHALENE, 1,2,3,4,4A,5,6,8A-OCTAHYDRO-4A,8-DIMETHYL-2-(1-METHYLETHENYL)-, (2R,4AR,8AR)-
- (2R,4aR,8aR)-4a,8-dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- 473-13-2
- SELINA-3,11-DIENE
- 99ZHA8F274
- C22044
- Eudesma-3,11-diene
- alpha-Selinine
- CHEBI:59961
- (3R,4aR,8aR)-5,8a-dimethyl-3-prop-1-en-2-yl-2,3,4,4a,7,8-hexahydro-1H-naphthalene
- (-)-alpha-Selinene
-
- Inchi: InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h6,13-14H,1,5,7-10H2,2-4H3
- Chiave InChI: OZQAPQSEYFAMCY-UHFFFAOYSA-N
- Sorrisi: CC(C1CCC2(C)CCC=C(C)C2C1)=C
Proprietà calcolate
- Massa esatta: 204.188
- Massa monoisotopica: 204.188
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 15
- Conta legami ruotabili: 1
- Complessità: 297
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0A^2
- Carica superficiale: 0
- XLogP3: 5.2
- Conta Tautomer: niente
Proprietà sperimentali
- Densità: 0.888
- Punto di ebollizione: 270°Cat760mmHg
- Punto di infiammabilità: 102°C
- Indice di rifrazione: 1.489
- LogP: 4.72520
a-Selinine, >85% Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | S253180-10mg |
a-Selinine, >85% |
473-13-2 | 10mg |
$ 707.00 | 2023-09-06 | ||
TRC | S253180-25mg |
a-Selinine, >85% |
473-13-2 | 25mg |
$1516.00 | 2023-05-17 | ||
TRC | S253180-50mg |
a-Selinine, >85% |
473-13-2 | 50mg |
$2526.00 | 2023-05-17 | ||
TRC | S253180-100mg |
a-Selinine, >85% |
473-13-2 | 100mg |
$4673.00 | 2023-05-17 |
a-Selinine, >85% Letteratura correlata
-
1. 186. Chemistry of hop constituents. Part XIX. The essential oil of the variety OW-153R. Stevens J. Chem. Soc. 1964 956
-
2. 613. The molecular rotations of polycyclic compounds. Part II. Diterpenoids and sesquiterpenoidsW. Klyne J. Chem. Soc. 1953 3072
-
Lei Peng,Xiao-Fei Zhang,Dong-Yan Guo,Bing-Tao Zhai,Mei Wang,Jun-Bo Zou,Ya-Jun Shi RSC Adv. 2022 12 27453
-
Zhaoming Xiong,Gang Zhou,Yonggang Chen,Yulin Li J. Chem. Res. (S) 1998 450
Categorie correlate
- Prodotti naturali e estratti Estratti di piante a base di piante Osbornia octodonta
- Solventi e chimici organici Composti organici Lipidi e molecole simili ai lipidi lipidi prenolici Eudesmene, isoeudesmene o cicloeudesmene sesquiterpenoidi
- Solventi e chimici organici Composti organici Lipidi e molecole simili ai lipidi lipidi prenolici Sesquiterpenoidi Eudesmene, isoeudesmene o cicloeudesmene sesquiterpenoidi
473-13-2 (a-Selinine, >85%) Prodotti correlati
- 7785-70-8((1R)-α-Pinene)
- 8008-45-5(Nutmeg Oil)
- 7785-26-4((-)-α-Pinene)
- 469-61-4((-)-Cedrene)
- 80-56-8(2-Pinene)
- 8007-12-3(Nutmeg oil)
- 2138356-84-8(4-chloro-6-fluoro-1,3,8-trimethyl-1,2-dihydroquinolin-2-one)
- 2166305-69-5(2-bromobutyl (2S)-2-hydroxypropanoate)
- 889801-63-2(5-nitro-2-{(2-phenyl-1,3-thiazol-4-yl)methylsulfanyl}-1,3-benzoxazole)
- 2248173-72-8((2R)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
